Einecs 278-853-5

Description

Properties

CAS No. |

78150-12-6 |

|---|---|

Molecular Formula |

C62H58Cl2N6O17P2 |

Molecular Weight |

1292.0 g/mol |

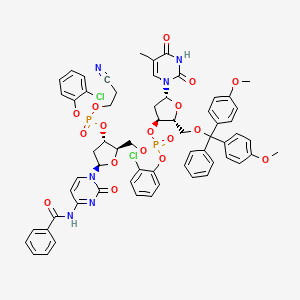

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C62H58Cl2N6O17P2/c1-40-37-70(61(74)68-58(40)71)57-36-51(53(82-57)38-79-62(42-17-8-5-9-18-42,43-23-27-45(77-2)28-24-43)44-25-29-46(78-3)30-26-44)87-89(76,85-50-22-13-11-20-48(50)64)81-39-54-52(86-88(75,80-34-14-32-65)84-49-21-12-10-19-47(49)63)35-56(83-54)69-33-31-55(67-60(69)73)66-59(72)41-15-6-4-7-16-41/h4-13,15-31,33,37,51-54,56-57H,14,34-36,38-39H2,1-3H3,(H,68,71,74)(H,66,67,72,73)/t51-,52-,53+,54+,56+,57+,88?,89?/m0/s1 |

InChI Key |

XDHLKPBOEHASJT-WHUCBNPSSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

what is Einecs 278-853-5 chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical substance identified by EINECS number 278-853-5. The compound, a fully protected deoxynucleotide dimer, is a key building block in the chemical synthesis of oligonucleotides, a process central to various fields of research and drug development, including antisense therapeutics and gene synthesis. This document elucidates the chemical identity and structure of EINECS 278-853-5, and provides context for its application in solid-phase oligonucleotide synthesis. While specific experimental data for this exact compound is not publicly available, this guide outlines the general experimental protocols and logical workflows in which it is utilized.

Chemical Identity and Structure

The chemical substance corresponding to EINECS number 278-853-5 is a complex protected deoxynucleotide dimer. Its systematic chemical name is 3'-Cytidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)thymidylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester . The associated CAS Registry Number is 78150-12-6 .

The structure consists of two deoxyribonucleoside units, a modified deoxycytidine and a thymidine, linked by a phosphotriester bond. The term "fully protected" refers to the presence of various chemical moieties attached to the nucleobases, the sugar rings, and the phosphate backbone. These protecting groups are essential for directing the chemical reactions during the stepwise assembly of an oligonucleotide chain and preventing unwanted side reactions.

Key Structural Features:

-

Dimer Composition: A deoxycytidine nucleotide linked to a thymidine nucleotide.

-

Linkage: A 3' to 5' phosphotriester linkage.

-

Protecting Groups:

-

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group on the cytidylic acid moiety. This acid-labile group is crucial for the controlled, stepwise elongation of the oligonucleotide chain.

-

Nucleobase Protection: The exocyclic amine of cytosine is protected by a benzoyl (Bz) group to prevent side reactions during synthesis.

-

Phosphate Group: The phosphodiester backbone is protected by 2-chlorophenyl and 2-cyanoethyl groups. The cyanoethyl group is readily removed under mild basic conditions.

-

Due to the absence of a publicly available structure file, a definitive 2D or 3D rendering cannot be provided. However, the systematic name provides the necessary information for chemists to construct the precise chemical structure.

Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Molecular Weight | High (typically > 1500 g/mol ) |

| Appearance | Likely a white to off-white amorphous solid |

| Solubility | Soluble in anhydrous organic solvents such as acetonitrile and dichloromethane, which are commonly used in oligonucleotide synthesis. Insoluble in water. |

| Stability | Stable under anhydrous conditions. Sensitive to acidic and certain basic conditions which are used to remove the protecting groups. |

Role in Oligonucleotide Synthesis

This protected dinucleotide is designed for use in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the rapid and efficient construction of custom DNA and RNA sequences. The logical workflow for incorporating such a dimer into a growing oligonucleotide chain is outlined below.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following represents a generalized experimental protocol for the coupling step in solid-phase oligonucleotide synthesis where this dimer would be used.

General Protocol for Coupling of a Protected Dinucleotide Phosphoramidite:

Objective: To couple a protected dinucleotide phosphoramidite, such as this compound, to a growing oligonucleotide chain on a solid support.

Materials:

-

Solid support with the initial deprotected 5'-hydroxyl group.

-

Protected dinucleotide phosphoramidite (e.g., this compound) solution in anhydrous acetonitrile.

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

Anhydrous acetonitrile for washing.

-

Automated DNA/RNA synthesizer.

Methodology:

-

Preparation: The solid support, phosphoramidite solution, and all other reagents are placed on an automated synthesizer. All solutions must be anhydrous to ensure high coupling efficiency.

-

Detritylation: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating with a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The protected dinucleotide phosphoramidite and the activator are simultaneously delivered to the reaction column containing the solid support. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a new phosphite triester linkage.

-

Washing: The solid support is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

-

Capping: To prevent the elongation of any chains that failed to react in the coupling step, a capping step is performed. This is typically achieved by treating the solid support with a mixture of acetic anhydride and 1-methylimidazole. This acetylates any unreacted 5'-hydroxyl groups.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

-

Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection:

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all the protecting groups (on the nucleobases and the phosphate backbone) are removed using a final deprotection step, typically with aqueous ammonia or a mixture of ammonia and methylamine. The resulting crude oligonucleotide is then purified, usually by high-performance liquid chromatography (HPLC).

Application in Drug Development and Research

Protected deoxynucleotide dimers like this compound are critical intermediates in the synthesis of oligonucleotides for various research and therapeutic applications:

-

Antisense Oligonucleotides: These are short, synthetic nucleic acid strands that can bind to specific messenger RNA (mRNA) molecules, modulating protein expression. They are a promising class of drugs for treating a variety of diseases.

-

Small interfering RNAs (siRNAs): These are short double-stranded RNA molecules that can trigger the degradation of specific mRNAs through the RNA interference (RNAi) pathway.

-

Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity. They have applications in diagnostics and therapeutics.

-

Gene Synthesis: The chemical synthesis of entire genes is made possible by the assembly of shorter oligonucleotides.

-

Molecular Diagnostics: Oligonucleotides are used as primers and probes in the polymerase chain reaction (PCR), DNA sequencing, and microarray technologies.

The use of a pre-formed dimer in the synthesis can increase the efficiency of assembling longer oligonucleotide chains by reducing the number of synthesis cycles required.

Conclusion

This compound, a fully protected deoxynucleotide dimer of deoxycytidine and thymidine, is a specialized chemical used in the automated synthesis of oligonucleotides. While specific experimental data for this compound is limited in the public domain, its structure and the context of its use in phosphoramidite chemistry provide a clear understanding of its role in the production of custom nucleic acid sequences. These synthetic oligonucleotides are indispensable tools in modern molecular biology, drug discovery, and diagnostics. Further research into the synthesis and application of such complex building blocks will continue to advance these fields.

In-Depth Technical Guide: Properties of the Fully Protected Deoxynucleotide Dimer d(Tpcp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the fully protected deoxynucleotide dimer d(Tpcp). The information presented herein is intended to support researchers and professionals in the fields of drug development, molecular biology, and synthetic chemistry.

Core Properties of Fully Protected d(Tpcp)

The fully protected deoxynucleotide dimer d(Tpcp) is a synthetic building block crucial in the solid-phase synthesis of modified oligonucleotides. The "fully protected" nature refers to the chemical modification of reactive groups on the nucleobases, the phosphate backbone, and the sugar moieties to prevent unwanted side reactions during synthesis. The specific protecting groups can vary depending on the synthetic strategy employed (e.g., phosphoramidite, H-phosphonate, or phosphotriester methods). For the context of this guide, we will consider a common protection scheme:

-

Thymine (T): No protection is typically required for the base itself.

-

Propynyl-Cytosine (pC): The exocyclic amine is protected with a benzoyl (Bz) group.

-

5'-Hydroxyl Group: Protected with a dimethoxytrityl (DMT) group.

-

3'-Hydroxyl Group: Attached to a solid support or protected with a group suitable for further elongation.

-

Phosphate Linkage: Protected by a cyanoethyl (CE) group.

Physicochemical Properties

The following table summarizes the key quantitative data for the fully protected d(Tpcp) dimer.

| Property | Value | Method of Determination |

| Molecular Weight | 1053.1 g/mol | Mass Spectrometry (ESI) |

| λmax (UV-Vis) | 265 nm | UV-Vis Spectroscopy |

| ¹H NMR Chemical Shifts | See Table 2 for detailed assignments | 500 MHz NMR Spectroscopy |

| ³¹P NMR Chemical Shift | -1.5 ppm | ³¹P NMR Spectroscopy |

| Purity (Post-HPLC) | >98% | Analytical RP-HPLC |

NMR Spectroscopic Data

Table 2: ¹H NMR (500 MHz, CDCl₃) Chemical Shift Assignments for Fully Protected d(Tpcp)

| Proton | Chemical Shift (ppm) | Multiplicity |

| DMT-OCH₃ | 3.78 | s |

| H1' (T) | 6.25 | t |

| H1' (pC) | 6.18 | t |

| H2'a, H2'b (T) | 2.35, 2.50 | m |

| H2'a, H2'b (pC) | 2.28, 2.60 | m |

| H3' (T) | 4.85 | m |

| H3' (pC) | 4.75 | m |

| H4' (T) | 4.20 | m |

| H4' (pC) | 4.15 | m |

| H5'a, H5'b (T) | 3.85 | m |

| H5'a, H5'b (pC) | 3.40 | m |

| H6 (T) | 7.50 | s |

| H6 (pC) | 8.10 | d |

| H5 (pC) | 7.40 | d |

| Benzoyl (Bz) Protons | 7.5-7.9 | m |

| Cyanoethyl (CE) -CH₂- | 2.70 | t |

| Cyanoethyl (CE) -CH₂-O-P | 4.30 | m |

| Propynyl -CH₃ | 2.05 | s |

Synthesis and Purification

The synthesis of the fully protected d(Tpcp) dimer is typically achieved via solid-phase synthesis followed by cleavage from the support, or through solution-phase coupling of the protected monomers.

Experimental Protocol: Solid-Phase Synthesis

-

Resin Preparation: A solid support functionalized with the 3'-terminal nucleoside (in this case, a protected propynyl-cytosine) is placed in a synthesis column.

-

Deprotection: The 5'-DMT group of the resin-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM). The column is then washed with acetonitrile.

-

Coupling: The next protected phosphoramidite monomer (5'-DMT-Thymidine-3'-CE-phosphoramidite) is activated with a tetrazole solution and coupled to the 5'-hydroxyl of the resin-bound nucleoside.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

-

Cleavage and Deprotection: The dimer is cleaved from the solid support, and the cyanoethyl and benzoyl protecting groups are removed using a concentrated ammonium hydroxide solution. The DMT group is typically left on for purification.

Purification Protocol: Reversed-Phase HPLC

Purification of the DMT-on d(Tpcp) dimer is performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 silica column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV detection at 260 nm.

The DMT-on product is more hydrophobic and thus has a longer retention time than any uncapped failure sequences.[1] The collected fraction is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.

Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.

NMR Spectroscopy

¹H and ³¹P NMR spectroscopy are used to confirm the structure and purity of the d(Tpcp) dimer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Visualizations

Chemical Structure

Caption: Chemical structure of fully protected d(Tpcp).

Experimental Workflow

Caption: Experimental workflow for d(Tpcp) synthesis.

References

A Technical Guide to Protected Deoxynucleotide Dimers in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and application of protected deoxynucleotide building blocks, with a specific focus on the principles underlying the chemical structure of compounds such as the one identified by EINECS 278-853-5 and CAS number 78150-12-6. This compound, a fully protected deoxynucleotide dimer, represents a class of molecules that are fundamental to the chemical synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development. While this specific CAS number pertains to a molecule utilized in the phosphotriester method of oligonucleotide synthesis, this guide will focus on the contemporary and widely adopted phosphoramidite chemistry, as the principles of protecting groups are largely transferable and essential for understanding the synthesis of these vital biomolecules.

The Critical Role of Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA is a stepwise process that involves the sequential addition of nucleotide monomers to a growing chain.[1] Each nucleotide has multiple reactive functional groups, including the 5'-hydroxyl, the 3'-hydroxyl, the phosphate group, and the exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine).[2] To ensure the formation of the correct phosphodiester bond between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next, and to prevent unwanted side reactions, these reactive sites must be temporarily blocked with protecting groups.[3]

The ideal protecting group is stable under the conditions of the synthesis cycle but can be removed selectively and efficiently under specific conditions when desired.[4] The strategic use of these groups is the foundation of successful oligonucleotide synthesis.[5]

Anatomy of a Protected Deoxynucleotide Building Block

The subject of this guide, a protected deoxynucleotide dimer, exemplifies the intricate molecular architecture required for oligonucleotide synthesis. In modern phosphoramidite chemistry, these building blocks are typically phosphoramidites of single nucleosides, but the concept of using protected dimers also exists to increase synthesis efficiency.[3] The key components and their respective protecting groups are detailed below.

Data Presentation: Summary of Protecting Groups

The following table summarizes the key protecting groups relevant to the structure of protected deoxynucleotides and their roles in solid-phase oligonucleotide synthesis.

| Protecting Group | Abbreviation | Protected Functional Group | Purpose in Synthesis | Removal Conditions |

| Dimethoxytrityl | DMT | 5'-Hydroxyl | Protects the 5'-hydroxyl to prevent self-polymerization and ensures addition occurs at the correct position. Its removal allows the next nucleotide to be added.[6][7] | Mildly acidic (e.g., 3% trichloroacetic acid or dichloroacetic acid in dichloromethane).[8] |

| Benzoyl | Bz | Exocyclic amine of Cytosine (dC) and Adenine (dA) | Prevents the nucleophilic amino groups from participating in unwanted side reactions during the coupling steps.[5][9] | Basic (e.g., concentrated ammonium hydroxide).[10] |

| 2-Cyanoethyl | --- | Phosphate/Phosphite group | Protects the phosphate backbone during synthesis. It is stable to the conditions of the synthesis cycle but easily removed at the end.[10][11] | Mildly basic (β-elimination), typically during the final deprotection step with ammonium hydroxide.[10][12] |

| 2-Chlorophenyl | --- | Phosphate group (in phosphotriester method) | Historically used to protect the phosphate backbone in the phosphotriester method of synthesis.[13] | More stringent conditions than 2-cyanoethyl removal. |

Experimental Protocol: The Solid-Phase Oligonucleotide Synthesis Cycle

The gold standard for modern oligonucleotide synthesis is the solid-phase phosphoramidite method.[14] This process is typically automated and involves a four-step cycle for the addition of each nucleotide to a growing chain that is covalently attached to a solid support, such as controlled pore glass (CPG).[7]

Methodology

Step 1: Deblocking (Detritylation) The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support.[8] This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The cleaved DMT cation has a characteristic orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[10]

Step 2: Coupling The next nucleoside is introduced as a phosphoramidite monomer. In the presence of an activator, such as 1H-tetrazole or a more modern equivalent, the phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleotide.[1] This forms a trivalent phosphite triester linkage. This reaction is highly efficient, typically exceeding 99% yield.[2]

Step 3: Capping To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[12] This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[10] This ensures that only the chains that successfully underwent coupling will be available for further extension in subsequent cycles.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[10] This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8] This oxidation step stabilizes the internucleotide bond, making it ready for the next synthesis cycle.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Processing

Once the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed. This is typically achieved by incubation with concentrated ammonium hydroxide.[10] The final product is then purified, often by high-performance liquid chromatography (HPLC).[14]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Caption: Logical relationship of protecting groups on a phosphoramidite monomer.

Conclusion

The chemical synthesis of oligonucleotides is a sophisticated process that relies heavily on the strategic use of protecting groups. Fully protected deoxynucleotide building blocks, such as the one represented by CAS number 78150-12-6, are historical examples of the molecular tools designed for this purpose. The modern phosphoramidite method, with its well-defined cycle of deblocking, coupling, capping, and oxidation, allows for the rapid and efficient automated synthesis of high-purity DNA and RNA sequences. A thorough understanding of the roles of different protecting groups and the details of the synthesis protocol is essential for researchers and professionals in the fields of molecular biology, biotechnology, and therapeutic drug development, as synthetic oligonucleotides continue to be a critical tool for both research and an expanding class of therapeutics.

References

- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. twistbioscience.com [twistbioscience.com]

- 3. alfachemic.com [alfachemic.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 7. data.biotage.co.jp [data.biotage.co.jp]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. atdbio.com [atdbio.com]

- 11. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 12. biotage.com [biotage.com]

- 13. Protected deoxyribonucleoside-3' aryl phosphodiesters as key intermediates in polynucleotide synthesis. Construction of an icosanucleotide analogous to the sequence at the ends of Rous sarcoma virus 35S RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

The Cornerstone of Synthesis: A Technical Guide to Protecting Groups in Oligonucleotide Production

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the targeted construction of DNA and RNA strands hinges on a foundational chemical strategy: the use of protecting groups. These temporary chemical modifications are essential for ensuring the regioselectivity and efficiency of the phosphoramidite method, the gold standard in oligonucleotide synthesis. By masking reactive functional groups on the nucleoside monomers, protecting groups prevent undesirable side reactions, thereby directing the stepwise assembly of the oligonucleotide chain with high fidelity. This guide provides an in-depth technical overview of the critical roles of protecting groups, detailing their application, the quantitative aspects of their performance, and the protocols for their use.

The Principle of Orthogonal Protection

Modern oligonucleotide synthesis relies on an "orthogonal" protection strategy. This means that distinct classes of protecting groups are used for different functional moieties (5'-hydroxyl, nucleobase exocyclic amines, and the phosphate backbone), and each class can be removed under specific chemical conditions without affecting the others. This selective deprotection is the key to the cyclic nature of solid-phase synthesis.

The 5'-Hydroxyl Protecting Group: The Gatekeeper of Elongation

The primary role of the 5'-hydroxyl protecting group is to prevent self-polymerization of the phosphoramidite monomers and to ensure that chain elongation occurs in a controlled, stepwise 3' to 5' direction.

The Dimethoxytrityl (DMT) Group: The universally adopted protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1] Its widespread use is due to several key advantages:

-

Selective Application: It can be introduced with high regioselectivity onto the primary 5'-hydroxyl group.

-

Stability: It is stable to the basic conditions used for nucleobase and phosphate deprotection, as well as the conditions of coupling and oxidation within the synthesis cycle.

-

Facile Cleavage: It is rapidly and quantitatively removed by brief treatment with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2]

-

Real-time Monitoring: The cleaved DMT cation is a vibrant orange color, and its absorbance at 495 nm is used to spectrophotometrically quantify the efficiency of each coupling step in real-time.[3]

Experimental Protocol: 5'-O-DMT Protection of a Deoxynucleoside (e.g., Deoxyadenosine)

-

Preparation: Co-evaporate N6-benzoyl-2'-deoxyadenosine with anhydrous pyridine twice to ensure dryness.

-

Reaction: Dissolve the dried nucleoside in anhydrous pyridine. Add 1.1 to 1.2 molar equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an inert atmosphere (e.g., argon).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

-

Quenching: Quench the reaction by adding a small amount of methanol.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with 5% aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation on the acidic silica.

-

Isolation: Combine the product-containing fractions and evaporate to yield the 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine as a stable foam.

Visualization: Detritylation Workflow

Nucleobase Protection: Preventing Side Reactions

The exocyclic amino groups of adenine (N6), guanine (N2), and cytosine (N4) are nucleophilic and must be protected to prevent reactions with the activated phosphoramidite monomers during the coupling step. Thymine and uracil do not have exocyclic amino groups and thus do not require this protection.[4]

The choice of nucleobase protecting groups is a critical determinant of the final deprotection strategy, which can range from standard (harsher, longer) to mild or "ultramild" (gentler, faster) conditions.

Standard Protecting Groups

These are the traditional, robust protecting groups that require relatively harsh conditions for removal.

-

N6-Benzoyl-dA (Bz-A): Protects the amino group of adenine.

-

N4-Benzoyl-dC (Bz-C): Protects the amino group of cytosine.

-

N2-Isobutyryl-dG (iBu-G): Protects the amino group of guanine.

Removal of these groups is typically achieved by heating in concentrated ammonium hydroxide. The deprotection of the iBu group from guanine is the rate-limiting step in this process.[5]

Fast Deprotection Protecting Groups

To accelerate the deprotection process, more labile protecting groups have been developed.

-

N2-Dimethylformamidine-dG (dmf-G): Significantly more labile than iBu-G, allowing for much faster deprotection under milder ammonia conditions. For example, deprotection can be achieved in 1 hour at 55°C with concentrated ammonium hydroxide.[5]

-

N4-Acetyl-dC (Ac-C): More labile than Bz-C. A key advantage of Ac-C is its compatibility with "UltraFast" deprotection protocols using a mixture of ammonium hydroxide and methylamine (AMA). Using Bz-C with methylamine can lead to a transamidation side reaction, forming N4-methyl-dC, whereas the rapid hydrolysis of the acetyl group prevents this.[6][7]

Ultramild Protecting Groups

For the synthesis of oligonucleotides containing sensitive modifications (e.g., certain dyes or modified bases) that cannot withstand standard or even fast deprotection conditions, an "ultramild" strategy is required.

-

N6-Phenoxyacetyl-dA (Pac-A)

-

N2-Isopropylphenoxyacetyl-dG (iPr-Pac-G)

-

N4-Acetyl-dC (Ac-C)

These groups can be removed under very gentle conditions, such as with 0.05 M potassium carbonate in methanol at room temperature, or with ammonium hydroxide at room temperature, thus preserving the integrity of sensitive molecules.[2][8]

| Protecting Group | Base | Deprotection Category | Typical Deprotection Conditions | Deprotection Time |

| Benzoyl (Bz) | A, C | Standard | Conc. NH₄OH, 55°C | 8-16 hours |

| Isobutyryl (iBu) | G | Standard | Conc. NH₄OH, 55°C | 8-16 hours |

| Dimethylformamidine (dmf) | G | Fast | Conc. NH₄OH, 55°C | 1-2 hours |

| Acetyl (Ac) | C | Fast / Ultramild | AMA (1:1 NH₄OH/MeNH₂), 65°C | 10 minutes |

| Phenoxyacetyl (Pac) | A | Ultramild | 0.05 M K₂CO₃ in Methanol, RT | 4 hours |

| Isopropylphenoxyacetyl (iPr-Pac) | G | Ultramild | 0.05 M K₂CO₃ in Methanol, RT | 4 hours |

Table 1: Comparison of common nucleobase protecting groups and their deprotection conditions. RT = Room Temperature.

Experimental Protocol: Synthesis of a Protected Phosphoramidite (e.g., 5'-O-DMT-N6-benzoyl-dA-3'-CE-phosphoramidite)

This is a multi-step process starting from the protected nucleoside.

-

Starting Material: 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine.

-

Phosphitylation Reaction:

-

Dissolve the starting material in anhydrous dichloromethane under an inert atmosphere.

-

Add a mild base, such as N,N-diisopropylethylamine (DIPEA).

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.[8]

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

-

Work-up:

-

Quench the reaction with a solution of 5% sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution to obtain the crude product.

-

Purify by flash silica gel chromatography, using a solvent system such as ethyl acetate/hexane with 1% triethylamine.

-

-

Isolation and Storage:

-

Combine the pure fractions and evaporate the solvent.

-

The final phosphoramidite is obtained as a white foam, which should be dried under high vacuum and stored under argon at -20°C.

-

Visualization: Nucleobase Protection Strategy

The Phosphate/Phosphite Protecting Group: Ensuring Backbone Integrity

During the coupling step, a phosphite triester linkage is formed, which is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is immediately oxidized to a more stable P(V) phosphotriester. The third ester group on the phosphorus atom serves as a protecting group for the phosphate backbone throughout the synthesis.

The 2-Cyanoethyl (CE) Group: The 2-cyanoethyl group is the most commonly used phosphate protecting group.[1]

-

Stability: It is stable throughout the synthesis cycle, including the acidic detritylation step.

-

Facile Removal: It is readily removed at the final deprotection stage via a β-elimination reaction under basic conditions (e.g., concentrated ammonium hydroxide).[3][4] This reaction is rapid due to the acidity of the protons on the carbon adjacent to the electron-withdrawing cyano group.

Experimental Protocol: Final Cleavage and Deprotection (Standard)

-

Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide (28-30%). Allow to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Transfer: Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new clean, sealed vial.

-

Base and Phosphate Deprotection: Heat the vial at 55°C for 8 to 16 hours. This step removes the benzoyl and isobutyryl protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

Evaporation: Cool the vial and evaporate the ammonia solution to dryness using a vacuum centrifuge.

-

Reconstitution: The deprotected oligonucleotide is then reconstituted in water or a suitable buffer for purification and analysis.

Visualization: Cyanoethyl Group Removal

Common Side Reactions and Mitigation

Despite the efficiency of protecting groups, side reactions can occur, impacting the yield and purity of the final oligonucleotide product.

-

Depurination: The N-glycosidic bond of purines, particularly adenine, can be susceptible to cleavage under the acidic conditions of the detritylation step.[9] This is more pronounced with electron-withdrawing acyl protecting groups (like benzoyl) which destabilize the bond. Using formamidine (dmf) protecting groups, which are electron-donating, can increase the stability of the glycosidic bond and reduce depurination.[10] Minimizing the duration and strength of the acid treatment during detritylation is crucial.

-

Transamidation: As mentioned, when using methylamine-containing reagents (like AMA) for rapid deprotection, the N4-benzoyl group on cytosine can undergo transamidation to form N4-methylcytosine. This is effectively avoided by using the N4-acetyl protecting group, which is hydrolyzed much more rapidly than it is transamidated.[7]

-

Modification of Guanine: The O6 position of guanine can be a site for unwanted reactions. For instance, phosphoramidites activated with 1H-tetrazole can sometimes react at the O6 position.[2] This side product can lead to chain cleavage during the final basic deprotection.

The Complete Picture: The Phosphoramidite Synthesis Cycle

The interplay of these protecting groups is best visualized in the context of the complete automated synthesis cycle.

Conclusion

Protecting groups are not merely accessory reagents but the central pillar upon which high-fidelity oligonucleotide synthesis is built. From the acid-labile DMT group that orchestrates the stepwise chain elongation to the diverse array of base-protecting groups that dictate the final deprotection strategy, a deep understanding of their chemistry is paramount for any professional in the field. The selection of an appropriate protection scheme, balancing robustness during synthesis with lability for removal, is a key consideration that directly impacts the successful production of custom oligonucleotides for research, diagnostic, and therapeutic applications.

References

- 1. N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite | 98796-53-3 | PB09172 [biosynth.com]

- 2. US7276620B2 - Process for preparing phosphorodiamidites - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of DNA and RNA Fragments Containing Guanine N2-Thioalkyl Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 10. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

The Core of Oligonucleotide Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry stands as the cornerstone of modern oligonucleotide synthesis, enabling the precise and efficient construction of DNA and RNA sequences. This robust methodology, first introduced in the early 1980s, has revolutionized molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This in-depth technical guide elucidates the core mechanisms of phosphoramidite chemistry, providing detailed experimental protocols and quantitative data to empower researchers in their pursuit of novel scientific discoveries and therapeutic innovations.

The Phosphoramidite Synthesis Cycle: A Step-by-Step Elucidation

The synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis proceeds in the 3' to 5' direction, with each cycle adding a single nucleotide to the growing chain. The four key steps in each cycle are: detritylation (deblocking), coupling, capping, and oxidation.

dot graph TD; A[Start: Solid Support with 3'-Terminal Nucleoside] --> B{1. Detritylation}; B --> C{2. Coupling}; C --> D{3. Capping}; D --> E{4. Oxidation}; E --> F{Repeat Cycle for Next Nucleotide}; F --> B; E --> G[Final Cleavage and Deprotection]; G --> H[Purified Oligonucleotide];

end

Figure 1: The phosphoramidite oligonucleotide synthesis cycle.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.

Experimental Protocol:

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (DCM) or toluene.[1]

-

Procedure: The deblocking reagent is passed through the synthesis column containing the solid support.

-

Monitoring: The cleaved DMT cation is orange-colored and its absorbance can be measured at 495 nm to monitor the efficiency of each coupling step.[2]

-

Duration: The reaction is rapid and typically completed within seconds to a few minutes.[1]

Step 2: Coupling

In the coupling step, the next nucleoside, in the form of a phosphoramidite monomer, is added to the growing oligonucleotide chain. The phosphoramidite is activated by a catalyst, typically a weak acid like tetrazole or its derivatives, which protonates the diisopropylamino group, converting it into a good leaving group. The exposed 5'-hydroxyl group of the growing chain then attacks the phosphorus of the activated phosphoramidite, forming a phosphite triester linkage.[2][3]

Experimental Protocol:

-

Reagents:

-

Phosphoramidite monomer (corresponding to the desired base) dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole in acetonitrile).[1]

-

-

Procedure: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. A significant molar excess of both reagents is used to drive the reaction to completion.[1]

-

Duration: Standard base coupling is typically complete within 30-60 seconds.[1]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will remain unreacted. To prevent these "failure sequences" from elongating in subsequent cycles and creating deletion mutations, they are permanently blocked in the capping step.[4] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups.[1][3]

Experimental Protocol:

-

Reagents:

-

Procedure: The two capping reagents are mixed and delivered to the synthesis column.

-

Duration: The capping reaction is very rapid, usually taking about 30 seconds.[2]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate triester.[2]

Experimental Protocol:

-

Reagent: A solution of iodine (typically 0.02 M or 0.1 M) in a mixture of THF, pyridine, and water.[1][2]

-

Procedure: The oxidizing agent is introduced into the synthesis column.

-

Duration: The oxidation step is generally completed within 30-60 seconds.[2]

Following oxidation, the cycle is complete, and the process is repeated for the addition of the next nucleotide, starting again with the detritylation step.

The Critical Role of Protecting Groups

The success of phosphoramidite chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions at various reactive sites on the nucleoside monomers. These protecting groups must be stable throughout the synthesis cycle but readily removable under specific conditions during the final deprotection step.

dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Protecting groups on a phosphoramidite monomer.

-

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is labile to mild acid.[1][5]

-

Exocyclic Amines of Nucleobases (A, C, G): These are protected to prevent side reactions during coupling. Common protecting groups include:

-

Adenine (A): Benzoyl (Bz) or Phenoxyacetyl (Pac).[6]

-

Cytosine (C): Benzoyl (Bz) or Acetyl (Ac).[6]

-

Guanine (G): Isobutyryl (iBu), dimethylformamidino (dmf), or iso-propylphenoxyacetyl (iPr-Pac).[6]

-

Thymine (T) and Uracil (U): Do not have exocyclic amino groups and therefore do not require protection.

-

-

Phosphite Group: The non-bridging oxygen is protected by a 2-cyanoethyl group, which is removed by β-elimination under basic conditions during the final deprotection.[2][5]

Quantitative Data on Synthesis Efficiency

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. Coupling efficiency, in particular, has a significant impact on the final product purity.

Coupling Efficiency

Modern automated synthesizers consistently achieve coupling efficiencies of over 99%.[1] Even a small decrease in coupling efficiency can lead to a substantial reduction in the yield of the full-length product, especially for longer oligonucleotides.

| Oligonucleotide Length | Coupling Efficiency | Theoretical Yield of Full-Length Product |

| 20-mer | 99.5% | 90.5% |

| 20-mer | 99.0% | 81.8% |

| 50-mer | 99.5% | 77.8% |

| 50-mer | 99.0% | 60.5% |

| 100-mer | 99.5% | 60.6% |

| 100-mer | 99.0% | 36.6% |

Table 1: Theoretical yield of full-length oligonucleotide as a function of coupling efficiency and length.

Activator Performance

The choice of activator can influence the coupling reaction rate and efficiency. While 1H-tetrazole is a traditional activator, more acidic or more nucleophilic activators have been developed to improve performance, especially for sterically hindered phosphoramidites like those used in RNA synthesis.

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.9 | Standard, widely used activator. |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than tetrazole, leading to faster coupling. |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, beneficial for RNA synthesis. |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazole, resulting in faster coupling times.[7][8] |

Table 2: Comparison of common activators used in phosphoramidite coupling.

Final Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the nucleobases and the phosphate backbone.

Cleavage from the Solid Support

The linkage between the 3'-end of the oligonucleotide and the solid support is typically an ester bond, which is cleaved under basic conditions.

Experimental Protocol:

-

Reagent: Concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine (AMA).[6][9]

-

Procedure: The solid support is incubated in the cleavage reagent at room temperature or elevated temperatures.

-

Duration: Cleavage is usually complete within 1-2 hours at room temperature.

Deprotection of Nucleobases and Phosphate Backbone

The same basic conditions used for cleavage also effect the removal of the protecting groups from the exocyclic amines of the nucleobases and the 2-cyanoethyl groups from the phosphate backbone.

Experimental Protocols:

| Deprotection Condition | Reagents | Temperature | Duration | Applicable Protecting Groups |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Bz, iBu |

| Rapid | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | Pac, Ac, iPr-Pac, dmf |

| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4-16 hours | Pac, Ac, iPr-Pac |

| Ultra-Mild | Anhydrous Ammonia/Methylamine Gas | Room Temperature | Varies | For highly sensitive modifications |

Table 3: Common deprotection protocols for oligonucleotides.

The choice of deprotection protocol depends on the stability of any modifications incorporated into the oligonucleotide. For sensitive moieties, milder deprotection conditions are necessary to prevent their degradation.[6]

Conclusion

Phosphoramidite chemistry remains the gold standard for oligonucleotide synthesis due to its high efficiency, robustness, and amenability to automation. A thorough understanding of the underlying chemical mechanisms, the function of protecting groups, and the parameters influencing reaction efficiencies is paramount for researchers and drug development professionals. By optimizing each step of the synthesis cycle and selecting the appropriate deprotection strategies, it is possible to produce high-quality, custom-designed oligonucleotides for a vast array of applications, from fundamental research to the development of next-generation therapeutics.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. atdbio.com [atdbio.com]

- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. twistbioscience.com [twistbioscience.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies of solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA synthesis. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with a thorough understanding of this critical technology, from the fundamental chemistry to practical experimental considerations.

Introduction

Solid-phase oligonucleotide synthesis is a chemical method used to create short strands of nucleic acids (oligonucleotides) with a defined sequence.[1][2] Developed in the 1980s, the phosphoramidite method has become the gold standard for this process due to its high efficiency and amenability to automation.[1][3] This technique proceeds in a 3' to 5' direction, opposite to the natural enzymatic synthesis of DNA and RNA.[1] The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene beads, which allows for the easy removal of excess reagents and byproducts after each reaction step by simple filtration, thus eliminating the need for purification of intermediate products.[4][5][6] This key advantage has enabled the routine and rapid production of custom oligonucleotides for a vast array of applications, including PCR primers, gene synthesis, antisense therapeutics, and diagnostic probes.[7]

The Core Synthesis Cycle: A Four-Step Process

The synthesis of an oligonucleotide is a cyclical process, with one nucleotide added per cycle. Each cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.

The synthesis begins with the first nucleoside attached to the solid support at its 3'-hydroxyl group. The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group, which prevents unwanted side reactions.[4][8] The first step in the synthesis cycle is the removal of this acid-labile DMT group to free the 5'-hydroxyl for the subsequent coupling reaction.[5][8] This is typically achieved by treating the solid support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[8][9] The removal of the DMT group generates a vibrant orange-colored DMT cation, the absorbance of which can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[1][4]

Following detritylation, the now-free 5'-hydroxyl group of the support-bound nucleoside is ready to react with the next nucleotide to be added to the growing chain. This incoming nucleotide is in the form of a nucleoside phosphoramidite, a derivative where the 3'-hydroxyl group is activated with a phosphoramidite moiety and the 5'-hydroxyl is protected with a DMT group.[9] The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), to form a highly reactive intermediate.[8] This activated phosphoramidite is then coupled to the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[5][9] This reaction is carried out in an anhydrous solvent, typically acetonitrile.

The coupling reaction, while highly efficient, does not proceed to 100% completion.[6] This leaves a small percentage (typically 0.5-2%) of unreacted 5'-hydroxyl groups on the solid support.[3][6] If left unblocked, these reactive sites would be available to couple with the next phosphoramidite in the following cycle, leading to the formation of "n-1" shortmers, which are oligonucleotides with a single base deletion.[1][3] To prevent this, a capping step is introduced to permanently block these unreacted hydroxyl groups.[3] This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI).[3][9]

The newly formed phosphite triester linkage from the coupling step is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[4] To create a more stable phosphate triester linkage, the phosphite is oxidized.[4][9] This is typically accomplished using a solution of iodine in the presence of water and a mild base like pyridine or lutidine.[9][10] This step completes the addition of one nucleotide to the growing oligonucleotide chain. The cycle of detritylation, coupling, capping, and oxidation is then repeated until the desired sequence is assembled.[5]

// Nodes Start [label="Start:\n3'-Nucleoside on Solid Support\n(5'-DMT Protected)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; Detritylation [label="1. Detritylation\n(Acid Treatment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free5OH [label="Free 5'-OH Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Activated Phosphoramidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphiteTriester [label="Phosphite Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Capping [label="3. Capping\n(Acetic Anhydride/NMI)", fillcolor="#FBBC05", fontcolor="#202124"]; CappedFailure [label="Capped Failure Sequences", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Iodine/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphateTriester [label="Stable Phosphate Triester", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Nucleotide", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; End [label="Final Oligonucleotide\n(Cleavage & Deprotection)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Edges Start -> Detritylation; Detritylation -> Free5OH [label="Removes 5'-DMT group"]; Free5OH -> Coupling; Coupling -> PhosphiteTriester [label="Forms new linkage"]; PhosphiteTriester -> Capping; Capping -> CappedFailure [label="Blocks unreacted 5'-OH"]; PhosphiteTriester -> Oxidation; Oxidation -> PhosphateTriester [label="Stabilizes linkage"]; PhosphateTriester -> Repeat; Repeat -> Detritylation [label="Start next cycle"]; PhosphateTriester -> End [label="After final cycle"]; } .dot Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Quantitative Data: The Impact of Coupling Efficiency on Yield

The efficiency of each coupling step has a multiplicative effect on the final yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the amount of desired product, especially for longer oligonucleotides.[11] The theoretical overall yield of a synthesis can be calculated using the formula:

Overall Yield (%) = (Coupling Efficiency) ^ (Number of Couplings)

The following table illustrates the theoretical maximum yield of full-length oligonucleotide at different coupling efficiencies and lengths.

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 66.8% | 81.8% | 90.5% |

| 40 | 44.6% | 66.9% | 81.9% |

| 60 | 29.8% | 54.7% | 74.0% |

| 80 | 19.9% | 44.8% | 67.0% |

| 100 | 13.3% | 36.6% | 60.5% |

| 120 | 8.9% | 29.9% | 54.7% |

Note: This table represents the theoretical maximum yield of the full-length product before cleavage, deprotection, and purification, which will further reduce the final isolated yield.[11]

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using the phosphoramidite method. Specific timings and reagent volumes may vary depending on the automated synthesizer and the scale of the synthesis.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile.

-

The detritylation solution is passed through the column for a specified time (e.g., 60-120 seconds).

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.

-

// Nodes Start [label="Start:\n5'-DMT Protected Oligonucleotide\non Solid Support", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; Wash1 [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; AddTCA [label="Add 3% TCA in DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (60-120s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nFree 5'-OH Group", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Edges Start -> Wash1; Wash1 -> AddTCA; AddTCA -> Incubate; Incubate -> Wash2; Wash2 -> End; } .dot Caption: Experimental workflow for the detritylation step.

-

Reagents:

-

Nucleoside Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The reaction is allowed to proceed for a specific time (e.g., 30-180 seconds). The exact time depends on the nucleoside and the scale of the synthesis.

-

The column is then washed with anhydrous acetonitrile to remove excess reagents and byproducts.

-

// Nodes Start [label="Start:\nOligonucleotide with Free 5'-OH", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; AddReagents [label="Add Phosphoramidite and Activator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (30-180s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nPhosphite Triester Linkage Formed", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Edges Start -> AddReagents; AddReagents -> Incubate; Incubate -> Wash; Wash -> End; } .dot Caption: Experimental workflow for the coupling step.

-

Reagents:

-

Capping Reagent A: Acetic Anhydride in Tetrahydrofuran (THF) with Lutidine.

-

Capping Reagent B: 16% N-Methylimidazole in THF.

-

-

Procedure:

-

Capping reagents A and B are delivered simultaneously to the synthesis column.

-

The reaction proceeds for a set time (e.g., 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

// Nodes Start [label="Start:\nMixture of Coupled and Uncoupled Chains", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; AddReagents [label="Add Capping Reagents A and B", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (30-60s)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nUnreacted 5'-OH Groups are Capped", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Edges Start -> AddReagents; AddReagents -> Incubate; Incubate -> Wash; Wash -> End; } .dot Caption: Experimental workflow for the capping step.

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

// Nodes Start [label="Start:\nUnstable Phosphite Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; AddIodine [label="Add Iodine Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (30-60s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nStable Phosphate Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Edges Start -> AddIodine; AddIodine -> Incubate; Incubate -> Wash; Wash -> End; } .dot Caption: Experimental workflow for the oxidation step.

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

Standard Protocol (Ammonium Hydroxide):

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure:

-

The solid support is incubated in concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

The solution containing the oligonucleotide is then heated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[12]

-

-

-

Fast Deprotection Protocol (AMA):

-

Reagent: A 1:1 mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (AMA).

-

Procedure:

-

The solid support is treated with AMA at room temperature for 5-10 minutes to cleave the oligonucleotide.

-

The solution is then heated at 65°C for 5-15 minutes for deprotection.[12] This method significantly reduces the deprotection time but may not be compatible with all modified oligonucleotides.[13]

-

-

Conclusion

Solid-phase oligonucleotide synthesis, particularly the phosphoramidite method, is a robust and highly optimized technology that has been instrumental in advancing molecular biology and related fields. A thorough understanding of the underlying chemistry, the impact of quantitative parameters like coupling efficiency, and the details of the experimental protocols is essential for researchers and professionals who rely on synthetic oligonucleotides for their work. The continued refinement of this technology promises to deliver even longer and more complex nucleic acid sequences with higher fidelity, further expanding the horizons of biological research and therapeutic development.

References

- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. atdbio.com [atdbio.com]

- 5. idtdna.com [idtdna.com]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. research.yale.edu [research.yale.edu]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. books.rsc.org [books.rsc.org]

- 11. biofabresearch.com [biofabresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. glenresearch.com [glenresearch.com]

Solubility Profile of Tetraphenylcyclopentadienone in Organic Solvents: A Technical Guide

Disclaimer: The following technical guide addresses the solubility of Tetraphenylcyclopentadienone. The initially requested compound, "D(TPCP)," could not be definitively identified in publicly available scientific literature. It is presumed to be a specific derivative or an internal designation for Tetraphenylcyclopentadienone, a well-documented organic compound. This guide is based on the available data for the parent compound.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Tetraphenylcyclopentadienone in various organic solvents. This document outlines qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the compound's synthesis workflow.

Executive Summary

Tetraphenylcyclopentadienone is a crystalline solid that is generally described as soluble in several organic solvents and insoluble in water. However, publicly available quantitative solubility data is scarce, and qualitative descriptions can be inconsistent. This guide consolidates the available qualitative information, provides a standardized protocol for determining precise solubility, and illustrates the primary synthesis route for the compound.

Solubility Data

| Organic Solvent | Qualitative Solubility | Source(s) |

| General | Soluble in organic solvents | [1] |

| Poorly soluble in most organic solvents | ||

| Aromatic Hydrocarbons | ||

| Benzene | Soluble | [2][3][4] |

| Alcohols | ||

| Ethanol | Soluble | [5] |

| Methanol | Partially Soluble | [5][6] |

| Aqueous | ||

| Water | Insoluble | [2][3][7][8] |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid organic compound like Tetraphenylcyclopentadienone. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1 Materials and Equipment

-

Tetraphenylcyclopentadienone (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature incubator shaker or a thermostatted water bath with magnetic stirring

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2 Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Tetraphenylcyclopentadienone of known concentrations in the chosen solvent. These will be used to create a calibration curve for concentration determination.

-

Sample Preparation: Add an excess amount of Tetraphenylcyclopentadienone to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Tetraphenylcyclopentadienone.

-

Calculation: Calculate the solubility of Tetraphenylcyclopentadienone in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Synthesis Workflow

The most common method for synthesizing Tetraphenylcyclopentadienone is through a double aldol condensation reaction. The following diagram illustrates the workflow of this synthesis.

This diagram outlines the key stages in the synthesis of Tetraphenylcyclopentadienone, from the initial mixing of reactants to the final purification of the product.

References

- 1. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 2. Tetraphenylcyclopentadienone CAS#: 479-33-4 [m.chemicalbook.com]

- 3. Tetraphenylcyclopentadienone | 479-33-4 [chemicalbook.com]

- 4. Tetraphenylcyclopentadienone, 98% | Fisher Scientific [fishersci.ca]

- 5. Solved Why is tetraphenylcyclopentadienone soluble in | Chegg.com [chegg.com]

- 6. Solved 1. Tetraphenylcyclopentadienone is partially soluble | Chegg.com [chegg.com]

- 7. Tetraphenylcyclopentadienone, 99% | Fisher Scientific [fishersci.ca]

- 8. Tetraphenylcyclopentadienone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Dimethoxytrityl (DMT) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides for therapeutics, diagnostics, and research, the strategic use of protecting groups is paramount. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone of modern solid-phase oligonucleotide synthesis. Its unique combination of stability, selective removal, and a built-in monitoring capability has made it an indispensable tool for the efficient and high-fidelity construction of DNA and RNA chains. This technical guide provides a comprehensive overview of the function, application, and quantification of the DMT protecting group.

Core Function: A Reversible Shield for the 5'-Hydroxyl Group

The primary role of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl (-OH) function of a nucleoside.[1][2][3] This protection is crucial during phosphoramidite-based solid-phase oligonucleotide synthesis, the most common method for creating custom DNA and RNA sequences.[3][4] By blocking the reactive 5'-OH, the DMT group ensures that the incoming phosphoramidite monomer exclusively reacts with the free 3'-hydroxyl of the growing oligonucleotide chain, dictating the 3' to 5' direction of synthesis.[5]

The bulky nature of the DMT group also contributes to its specificity for the primary 5'-hydroxyl over the secondary 3'-hydroxyl group of the ribose or deoxyribose sugar.[5] This steric hindrance allows for the selective protection of the 5'-position, a key step in preparing the phosphoramidite building blocks.[5]

The Synthesis Cycle: A Symphony of Protection and Deprotection

The elegance of the DMT group lies in its seamless integration into the automated solid-phase synthesis cycle. This cycle, repeated for each nucleotide addition, consists of four key steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support (e.g., controlled pore glass). This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[3][6][7] This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.[6]

-

Coupling: The next phosphoramidite monomer, with its own 5'-DMT group intact, is activated and added to the reaction column. The activated phosphoramidite then couples with the free 5'-hydroxyl of the support-bound nucleoside.[8]

-

Capping: To prevent the elongation of any unreacted sequences (failure sequences), a capping step is performed. This typically involves acetylation of the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.[9]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage, typically using an iodine solution.[6]

This four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.

Monitoring Synthesis Efficiency: The Chromophoric Advantage

A significant advantage of the DMT group is its role as a real-time indicator of coupling efficiency. Upon cleavage with acid, the DMT group is released as a stable, bright orange-colored dimethoxytrityl cation (DMT+).[1][6] This cation has a strong absorbance maximum, which can be measured spectrophotometrically to quantify the amount of DMT released in each cycle.[10][11] By comparing the absorbance from each cycle, the stepwise coupling efficiency can be accurately determined, providing immediate feedback on the success of the synthesis.[8][12]

| Parameter | Value | Reference |

| DMT Cation Absorbance Maximum (λmax) | ~495-500 nm | [6][13] |

| Molar Extinction Coefficient (ε) at λmax | ~70,000 - 71,700 M⁻¹cm⁻¹ | [8][11][14] |

Table 1: Spectrophotometric Properties of the Dimethoxytrityl Cation. This table summarizes the key quantitative data used for monitoring oligonucleotide synthesis efficiency.

Purification Strategies: "DMT-on" versus "DMT-off"

The hydrophobic nature of the DMT group provides a powerful handle for the purification of the final oligonucleotide product. Two primary strategies are employed:

-

DMT-on Purification: In this method, the final detritylation step is omitted, leaving the full-length oligonucleotide with the DMT group attached.[15][16] This significantly increases the hydrophobicity of the desired product compared to the shorter, uncapped failure sequences.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) or specialized cartridges can then be used to effectively separate the DMT-on product from the more polar impurities.[2][15][17] The DMT group is subsequently removed post-purification.[10]

-

DMT-off Purification: For this approach, the DMT group is removed as the final step of the synthesis.[18] Purification is then typically performed using methods like anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE), which separate oligonucleotides based on their charge and size, respectively.[15]

Experimental Protocols

5'-O-DMT Protection of a Nucleoside (General Procedure)

This protocol describes the general steps for the selective protection of the 5'-hydroxyl group of a nucleoside.

-

Dissolution: Dissolve the base-protected nucleoside in a dry, aprotic solvent such as pyridine.[19]

-

Reagent Addition: Add a slight molar excess (typically 1.1-1.2 equivalents) of 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any remaining DMT-Cl by adding a small amount of methanol.

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the 5'-O-DMT protected nucleoside.[19]

On-Column Detritylation during Solid-Phase Synthesis

This protocol outlines the detritylation step as it occurs in an automated DNA synthesizer.

-

Reagent Delivery: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, is delivered to the synthesis column containing the solid support with the DMT-protected oligonucleotide.[3][4]

-

Cleavage: The acid cleaves the ether linkage between the DMT group and the 5'-hydroxyl of the terminal nucleoside.[6]

-

Elution and Collection: The resulting bright orange solution containing the DMT cation is eluted from the column and can be collected for spectrophotometric analysis to determine the coupling yield.[10]

-

Washing: The solid support is thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove all traces of the acid and the cleaved DMT group before proceeding to the next coupling step.[7]

Manual Detritylation of a "DMT-on" Purified Oligonucleotide

This protocol describes the removal of the DMT group from a purified oligonucleotide.

-

Dissolution: Dissolve the dried DMT-on oligonucleotide in a solution of 80% acetic acid in water.[10]

-

Incubation: Allow the solution to stand at room temperature for approximately 15-30 minutes.[10]

-

Precipitation: Add a salt solution (e.g., 3M sodium acetate) followed by a cold non-solvent like ethanol or isopropanol to precipitate the deprotected oligonucleotide.[10]

-